molecular formula C42H48N4O10 B13325492 Pentacarboxylporphyrinipentamethylester

Pentacarboxylporphyrinipentamethylester

Cat. No.: B13325492
M. Wt: 768.8 g/mol
InChI Key: ZGEMTAWXKFHHGZ-UHFFFAOYSA-N
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Description

Pentacarboxylporphyrinipentamethylester is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds composed of four pyrrole-type rings linked by methine bridges. These compounds are known for their significant roles in biological systems, such as the core of heme in hemoglobin and chlorophyll in photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentacarboxylporphyrinipentamethylester typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions, followed by esterification. The reaction conditions often require high temperatures and long reaction times to achieve moderate to high yields .

Industrial Production Methods

Industrial production methods for this compound are still under development, focusing on optimizing yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors are being explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pentacarboxylporphyrinipentamethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted porphyrins and metalloporphyrins, which have applications in catalysis and materials science .

Mechanism of Action

The mechanism of action of Pentacarboxylporphyrinipentamethylester involves its ability to interact with various molecular targets through its macrocyclic structure. It can coordinate with metal ions, forming metalloporphyrins that participate in electron transfer and catalytic processes. These interactions are crucial for its applications in catalysis and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentacarboxylporphyrinipentamethylester stands out due to its unique ester functional groups, which enhance its solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high solubility and reactivity .

Properties

Molecular Formula

C42H48N4O10

Molecular Weight

768.8 g/mol

IUPAC Name

methyl 3-[18-(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C42H48N4O10/c1-22-25(9-13-38(47)52-4)33-19-31-24(3)27(11-15-40(49)54-6)35(45-31)21-37-29(17-42(51)56-8)28(12-16-41(50)55-7)36(46-37)20-32-23(2)26(10-14-39(48)53-5)34(44-32)18-30(22)43-33/h18-21,45-46H,9-17H2,1-8H3

InChI Key

ZGEMTAWXKFHHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CC(=O)OC)CCC(=O)OC

Origin of Product

United States

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